3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
“3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and piperazine derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the quinoline core.
Reduction: Reduction reactions can occur at the sulfonyl group or other functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can modify the quinoline core or other aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and other diseases, suggesting that this compound may have similar applications.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” would depend on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic.
Quinidine: An antiarrhythmic agent.
Uniqueness
Compared to these compounds, “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” may possess unique structural features, such as the sulfonyl group and the specific substitution pattern on the quinoline core. These features could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-5-27-15-23(32(30,31)18-11-16(2)10-17(3)12-18)24(29)19-13-20(25)22(14-21(19)27)28-8-6-26(4)7-9-28/h10-15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWUWAHRKWLJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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